2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Vue d'ensemble

Description

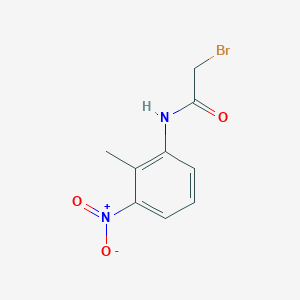

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound belonging to the family of acetamide derivatives. It is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide typically involves the bromination of N-(2-methyl-3-nitrophenyl)acetamide. The reaction is carried out by treating N-(2-methyl-3-nitrophenyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

Reduction Reactions: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution Reactions: Products include N-(2-methyl-3-nitrophenyl)acetamide derivatives with different substituents replacing the bromine atom.

Reduction Reactions: The major product is 2-Amino-N-(2-methyl-3-nitrophenyl)acetamide.

Oxidation Reactions: The major product is 2-Bromo-N-(2-methyl-3-nitrophenyl)acetic acid.

Applications De Recherche Scientifique

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is utilized in biochemical assays and as a probe to study enzyme-substrate interactions.

Mécanisme D'action

The mechanism of action of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 2-Bromo-N-(3-nitrophenyl)acetamide

- 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide

- N-(2-methyl-3-nitrophenyl)acetamide

Comparison: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the specific positioning of the bromine atom, nitro group, and methyl group on the phenyl ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .

Activité Biologique

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is a compound with potential biological activities that have been explored in various studies. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 1138445-67-6

- Molecular Formula: C10H10BrN3O2

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-3-nitroaniline with bromoacetyl bromide in the presence of a base. This reaction pathway allows for the introduction of the bromoacetyl group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 16 |

| Vancomycin-resistant E. faecium | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound can serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also investigated the anticancer potential of this compound. It was tested against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The results indicated that this compound significantly reduced cell viability in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| Caco-2 | 15 |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival, such as cyclin-dependent kinases (CDKs) and topoisomerases.

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study published in ACS Omega demonstrated that derivatives similar to this compound exhibited superior antibiofilm activity against resistant bacterial strains compared to standard treatments .

- Anticancer Properties : Research presented in MDPI revealed that compounds with structural similarities to this compound showed selective cytotoxicity towards colorectal cancer cells, indicating promising anticancer properties .

Propriétés

IUPAC Name |

2-bromo-N-(2-methyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-6-7(11-9(13)5-10)3-2-4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDJCSTWUQWVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.